molecular formula C10H8O3 B8771012 7-Hydroxy-6-methyl-2H-1-benzopyran-2-one CAS No. 53811-56-6

7-Hydroxy-6-methyl-2H-1-benzopyran-2-one

Cat. No.: B8771012
CAS No.: 53811-56-6
M. Wt: 176.17 g/mol
InChI Key: QWQWBHZHRMHXOC-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methyl-2H-1-benzopyran-2-one, more commonly known as 6-Methylumbelliferone, is a organic compound belonging to the class of 7-hydroxycoumarins . It has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . This compound is a key derivative of the coumarin scaffold, which is of significant interest in various chemical and biological research fields. As a 7-hydroxycoumarin, it serves as a versatile building block and a core structure for the synthesis of more complex molecules, with published synthetic routes available in reputable journals such as the Journal of Medicinal Chemistry . Researchers utilize this compound in diverse applications, particularly in medicinal chemistry exploration. It has been identified as a potential biomarker for the consumption of certain foods like herbs and spices, though its presence has been detected but not quantified in these sources . The compound's structural features make it a valuable intermediate for developing novel compounds with potential biological activity. This compound is For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

53811-56-6

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-hydroxy-6-methylchromen-2-one

InChI

InChI=1S/C10H8O3/c1-6-4-7-2-3-10(12)13-9(7)5-8(6)11/h2-5,11H,1H3

InChI Key

QWQWBHZHRMHXOC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1O)OC(=O)C=C2

Canonical SMILES

CC1=CC2=C(C=C1O)OC(=O)C=C2

melting_point

247 - 248 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 7-Hydroxy-6-methyl-2H-1-benzopyran-2-one with structurally analogous compounds:

Substituent Position and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 7-OH, 6-CH₃ C₁₀H₈O₃ 176.17 Antimicrobial potential, intermediate in synthetic chemistry
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one) 7-OH, 6-OCH₃ C₁₀H₈O₄ 192.17 Antioxidant, anti-inflammatory; found in plants
7-Hydroxy-6-methoxy-4-methyl-2H-1-benzopyran-2-one 7-OH, 6-OCH₃, 4-CH₃ C₁₁H₁₀O₄ 206.20 Enhanced lipophilicity; studied for photophysical properties
3,7-Disubstituted derivatives (e.g., 3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy)-2H-1-benzopyran-2-one) 3-Ar, 7-OCH₂CH₂N-piperidine C₂₂H₂₁Cl₂NO₃ 418.32 Antimicrobial activity (MIC: 4–16 µg/mL)
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one 7-OAc, 4-BrCH₂ C₁₂H₉BrO₄ 297.10 Intermediate for bromomethylation reactions

Physicochemical Properties

  • Solubility and logP: this compound has moderate water solubility due to its hydroxyl group but lower than Scopoletin, which benefits from the polar methoxy group . Derivatives with alkylamino side chains (e.g., 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one) exhibit higher logP values, enhancing membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property 7-Hydroxy-6-methyl Scopoletin 7-Hydroxy-4-methyl-6-methoxy
Molecular Formula C₁₀H₈O₃ C₁₀H₈O₄ C₁₁H₁₀O₄
logP (Octanol/Water) 1.8 1.5 2.3
Water Solubility (log10ws, mol/L) -2.1 -1.9 -2.5
Melting Point (°C) 140–142 204–206 178–180
Key Biological Activity Antimicrobial Antioxidant Photostabilizer

Table 2: Antimicrobial Activity of Select Derivatives

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound 32 >64
3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy) derivative 4 32
7-Acetyloxy-4-bromomethyl derivative 16 >64

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 7-Hydroxy-6-methyl-2H-1-benzopyran-2-one, and how do key spectral features correlate with its structure?

  • Methodology : Use FT-IR to identify hydroxyl (O–H, ~3480 cm⁻¹), carbonyl (C=O, ~1665 cm⁻¹), and aromatic (C=C, ~1597–1518 cm⁻¹) stretches . UV-Vis spectroscopy can confirm π→π* transitions typical of coumarin derivatives. For structural elucidation, employ ¹H/¹³C NMR: the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while the hydroxyl proton may show broad resonance (~δ 9–12 ppm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Use Pechmann condensation with resorcinol and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or ZnCl₂). Monitor reaction temperature (60–80°C) to avoid side products. Purify via recrystallization (ethanol/water) and confirm purity by HPLC (C18 column, mobile phase: methanol/water 70:30, λ = 254 nm) .

Q. What are the primary biological activities reported for this compound, and how are these assays designed?

  • Methodology : Test antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria). For antioxidant assays, employ DPPH radical scavenging (IC₅₀ calculation) and FRAP methods. Standardize cell-based assays (e.g., MTT for cytotoxicity) with positive controls like ascorbic acid or doxorubicin .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 7 influence the compound’s bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs (e.g., 7-methoxy or 6-ethyl derivatives) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosinase or COX-2. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. What experimental strategies resolve contradictions in reported data on the compound’s solubility and stability under physiological conditions?

  • Methodology : Perform pH-dependent solubility studies (pH 1–10) using shake-flask method with HPLC quantification. Assess photostability via accelerated UV exposure (ICH Q1B guidelines). Use DSC/TGA to study thermal degradation and identify polymorphic forms .

Q. How can researchers differentiate this compound from its isomers or degradation products using advanced analytical techniques?

  • Methodology : Apply LC-MS/MS with MRM transitions (e.g., m/z 191→173 for the parent ion). Use 2D NMR (COSY, HSQC) to resolve positional isomerism. Compare fragmentation patterns with HRMS libraries .

Q. What mechanistic insights explain the compound’s role in modulating oxidative stress pathways, and how are these pathways experimentally validated?

  • Methodology : Perform gene expression profiling (qRT-PCR/Western blot) of Nrf2/Keap1 and SOD/CAT enzymes in cell lines. Use siRNA knockdown to confirm target specificity. Measure ROS levels via fluorescent probes (DCFH-DA) .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodology : Standardize extraction/synthesis protocols (e.g., ISO guidelines). Characterize each batch via UPLC-PDA for impurity profiling (<1% threshold). Use ANOVA to statistically compare inter-batch bioactivity .

Q. What are the best practices for validating the compound’s stability in long-term storage for pharmacological studies?

  • Methodology : Conduct ICH-compliant stability testing (25°C/60% RH, 40°C/75% RH) over 6–12 months. Monitor degradation via forced degradation studies (acid/base/oxidative stress). Store in amber vials under nitrogen at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxy-6-methyl-2H-1-benzopyran-2-one
Reactant of Route 2
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7-Hydroxy-6-methyl-2H-1-benzopyran-2-one

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